1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-
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Overview
Description
1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes an indole core, a piperidine ring, and a thienyl group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The piperidine and thienyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the piperidine ring, leading to different substituted piperidines.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen and the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, piperidines, and thienyl derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine and thienyl groups contribute to its binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
2,3-Dimethyl-1H-indole: A simpler indole derivative with different chemical properties.
Uniqueness
1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)- is unique due to its combination of an indole core, a piperidine ring, and a thienyl group. This structural complexity contributes to its diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
827015-55-4 |
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Molecular Formula |
C26H28N2S |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
3-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-2-thiophen-2-yl-1H-indole |
InChI |
InChI=1S/C26H28N2S/c1-18-7-5-8-19(2)25(18)20-12-14-28(15-13-20)17-22-21-9-3-4-10-23(21)27-26(22)24-11-6-16-29-24/h3-11,16,20,27H,12-15,17H2,1-2H3 |
InChI Key |
ZCISXCCQUZRVLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=C(NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
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